molecular formula C18H18O6 B010638 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate CAS No. 19715-40-3

3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate

Cat. No. B010638
CAS RN: 19715-40-3
M. Wt: 330.3 g/mol
InChI Key: RMWUYGMFYNTLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate, also known as ETMTN, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ETMTN is a complex molecule that is challenging to synthesize, but its unique structure makes it an attractive target for researchers looking to develop new compounds with novel properties.

Mechanism Of Action

The mechanism of action of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is not well understood, but recent studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines. 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has also been shown to inhibit the activity of several enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate can inhibit the production of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. In addition, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to inhibit the activity of several enzymes that are involved in the inflammatory response, including cyclooxygenase-2 and phosphodiesterase-4.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is its unique fluorescence spectrum, which makes it an attractive candidate for use in imaging applications. In addition, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to have anti-inflammatory properties, which could make it useful for the development of new therapeutics. However, the synthesis of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is challenging, and the compound is relatively expensive, which could limit its use in some research applications.

Future Directions

There are several potential future directions for research involving 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate. One area of research could involve the development of new imaging techniques that utilize 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate as a fluorescent probe. In addition, further studies could be conducted to elucidate the mechanism of action of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate and to identify additional targets for the compound. Finally, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate could be used as a starting point for the development of new compounds with improved properties for use in scientific research.

Synthesis Methods

The synthesis of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is a complex process that requires several steps. The first step involves the reaction of 4-methylnaphthalene with ethyl oxalyl chloride to form 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2-dicarboxylate. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form the final product, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate. The synthesis of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is challenging due to the presence of multiple functional groups, but recent advancements in synthetic chemistry have made it possible to produce the compound in reasonable yields.

Scientific Research Applications

3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has several potential applications in scientific research. One of the most promising areas of research involves the use of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate as a fluorescent probe for imaging biological systems. 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has a unique fluorescence spectrum that makes it an attractive candidate for use in imaging applications. In addition, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to have anti-inflammatory properties, which could make it useful for the development of new therapeutics.

properties

CAS RN

19715-40-3

Product Name

3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate

InChI

InChI=1S/C18H18O6/c1-5-24-18(21)13-10(2)11-8-6-7-9-12(11)14(16(19)22-3)15(13)17(20)23-4/h6-9H,5H2,1-4H3

InChI Key

RMWUYGMFYNTLMG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OC)C(=O)OC)C

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OC)C(=O)OC)C

synonyms

4-Methyl-1,2,3-naphthalenetricarboxylic acid 3-ethyl 1,2-dimethyl ester

Origin of Product

United States

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